molecular formula C22H18N2OS B2374093 N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide CAS No. 321555-52-6

N-(4-(4-ethylphenyl)thiazol-2-yl)-1-naphthamide

Cat. No. B2374093
CAS RN: 321555-52-6
M. Wt: 358.46
InChI Key: HKDJAKCHBSSTME-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structures of thiazole derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The reactivity of thiazoles can be influenced by the substituents at position-2 and -4. These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antioxidant Properties

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. By scavenging these radicals, thiazoles may contribute to overall health and disease prevention .

Analgesic and Anti-Inflammatory Effects

Researchers have explored thiazole derivatives as potential analgesics (pain relievers) and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for conditions such as arthritis, neuropathic pain, and inflammatory disorders .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal properties. They have been studied for their effectiveness against bacterial and fungal pathogens. Our compound could potentially serve as a lead molecule for developing novel antibiotics or antifungal drugs .

Antiviral Potential

Given the ongoing global health challenges posed by viral infections, thiazoles have attracted attention as potential antiviral agents. Their mechanisms of action may interfere with viral replication or entry into host cells .

Neuroprotective Effects

Thiazoles may offer neuroprotection by preserving neuronal function and preventing neurodegenerative diseases. Researchers have explored their impact on conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been evaluated for their antitumor and cytotoxic effects. These compounds could potentially inhibit cancer cell growth or induce apoptosis (programmed cell death). Further research is needed to fully understand their mechanisms and clinical applications .

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and structure-activity relationship of bioactive molecules .

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-2-15-10-12-17(13-11-15)20-14-26-22(23-20)24-21(25)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDJAKCHBSSTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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